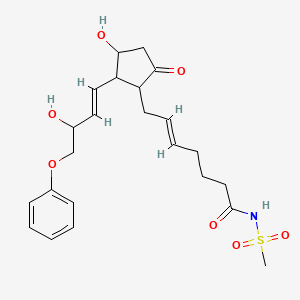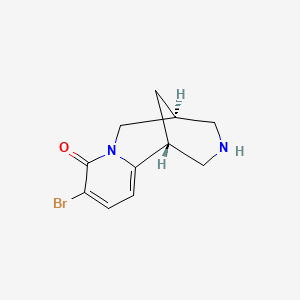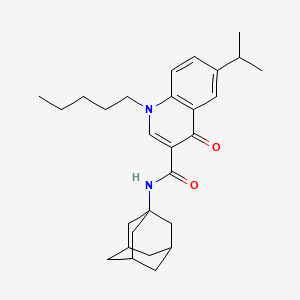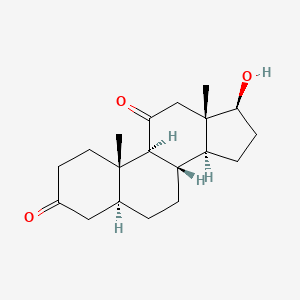
5alpha-Androstane-3,11-dione, 17beta-hydroxy-
Overview
Description
“5alpha-Androstane-3,11-dione, 17beta-hydroxy-” is a 3-oxo-5alpha-steroid . It is a naturally occurring androstane steroid and an endogenous metabolite of androgens like testosterone, dihydrotestosterone (DHT), dehydroepiandrosterone (DHEA), and androstenedione . It is also known as 5α-androstane-3β,17β-diol .
Molecular Structure Analysis
The molecular formula of “5alpha-Androstane-3,11-dione, 17beta-hydroxy-” is C19H28O3 . The IUPAC name is (3 S ,5 S ,8 S ,9 S ,10 S ,13 S ,14 S )-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,12,14,15,16-dodecahydro-1 H -cyclopenta [a]phenanthrene-11,17-dione .
Chemical Reactions Analysis
Androstanedione is formed from androstenedione by 5α-reductase and from DHT by 17β-hydroxysteroid dehydrogenase . It has some androgenic activity . In female genital skin, the conversion of androstenedione into DHT through 5α-androstanedione is more important than the direct conversion of testosterone into DHT .
Physical And Chemical Properties Analysis
The molecular weight of “5alpha-Androstane-3,11-dione, 17beta-hydroxy-” is 304.4 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The exact mass is 304.20384475 g/mol .
Scientific Research Applications
-
Pharmaceutical Industry
- Application : 5α-Androstane-3α,17β-diol (also known as dihydroandrosterone) is a metabolite of testosterone . It has been used in the pharmaceutical industry as it has shown to inhibit the growth of several cancer cell lines .
- Results : Dihydroandrosterone has shown to inhibit the growth of seven cancer cell lines while showing weak toxicity on normal cell lines .
-
Biotechnology
- Application : 5α-Androstene-3,17-dione (5α-AD) is an important intermediate in the synthesis of steroid drugs . It is mainly synthesized by chemical methods in the industry .
- Method : A new biotechnological production method of 5α-AD from cheap precursors has been developed . 5α-Reductase from Treponema denticola, which can convert the 3-oxo-4-ene structure into 5α-reductase products, was screened and expressed in MNR M3Δ ksdd, a major AD-producing strain . The engineered MNR M3Δ ksdd /261- 5αT. denticola strain showed a remarkably efficient one-step transformation of phytosterols (PS) into 5α-AD .
- Results : The conversion increased from 67.9% to 86.4% in the cofactor recycling system . This study is the first to report the transformation of PS into 5α-AD by biological methods with a considerable yield .
-
Endocrinology
-
Steroid Hormone Research
- Application : Androstanedione is formed from androstenedione by 5α-reductase and from DHT by 17β-hydroxysteroid dehydrogenase . It has some androgenic activity . In female genital skin, the conversion of androstenedione into DHT through 5α-androstanedione is more important than the direct conversion of testosterone into DHT .
-
Biochemistry
-
Chemical Industry
- Application : Androstane-3,11-dione, (5beta), 17beta-hydroxy-17alpha-methyl-, also known as 5α-androstanedione or as 5α-androstane-3,17-dione, is a naturally occurring androstane (5α-androstane) steroid and an endogenous metabolite of androgens like testosterone, dihydrotestosterone (DHT), dehydroepiandrosterone (DHEA), and androstenedione . It is the C5 epimer of etiocholanedione (5β-androstanedione) .
-
Bioengineering
- Application : 5α-Androstene-3,17-dione (5α-AD), an important intermediate in the synthesis of steroid drugs, is mainly synthesized by chemical methods in industry . A new biotechnological production method of 5α-AD from cheap precursors has been developed .
- Method : 5α-Reductase from Treponema denticola, which can convert the 3-oxo-4-ene structure into 5α-reductase products, was screened and expressed in MNR M3Δ ksdd, a major AD-producing strain . The engineered MNR M3Δ ksdd /261- 5αT. denticola strain showed a remarkably efficient one-step transformation of phytosterols (PS) into 5α-AD .
- Results : The conversion increased from 67.9% to 86.4% in the cofactor recycling system . This study is the first to report the transformation of PS into 5α-AD by biological methods with a considerable yield .
Future Directions
properties
IUPAC Name |
(5S,8S,9S,10S,13S,14S,17S)-17-hydroxy-10,13-dimethyl-2,4,5,6,7,8,9,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,11-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h11,13-14,16-17,22H,3-10H2,1-2H3/t11-,13-,14-,16-,17+,18-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSQKILYTRHKUIJ-HZGXJFKTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)CC1CCC3C2C(=O)CC4(C3CCC4O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C[C@@H]1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@H]4O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201043344 | |
| Record name | 11-Ketodihydrotestosterone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201043344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
11-Ketodihydrotestosterone | |
CAS RN |
32694-37-4 | |
| Record name | 11-Ketodihydrotestosterone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032694374 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 11-Ketodihydrotestosterone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201043344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 11-KETODIHYDROTESTOSTERONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DX994972WA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



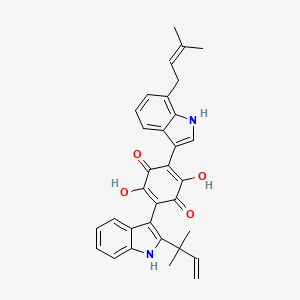
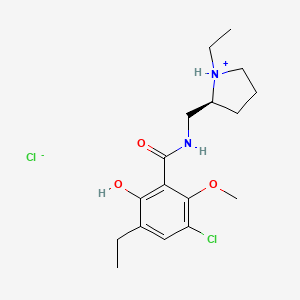
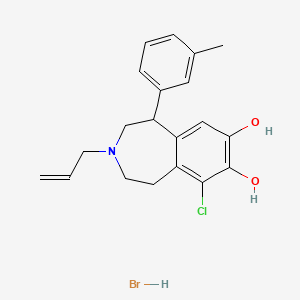
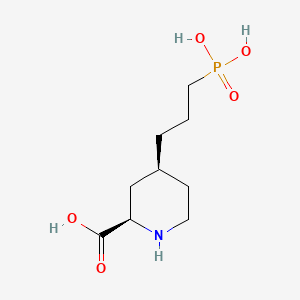
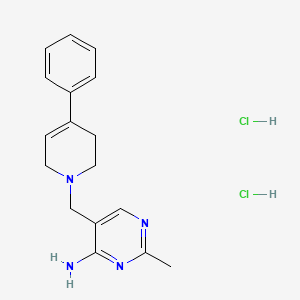
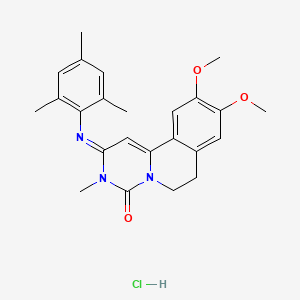
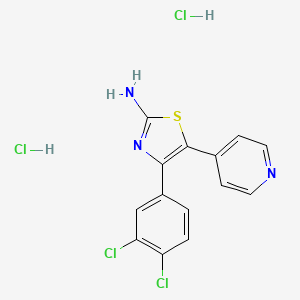
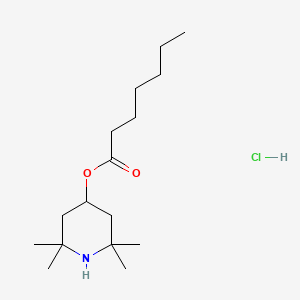
![6-Amino-N-cyclohexyl-3-methylthiazolo[3,2-A]benzimidazole-2-carboxamide hydrochloride](/img/structure/B1662607.png)
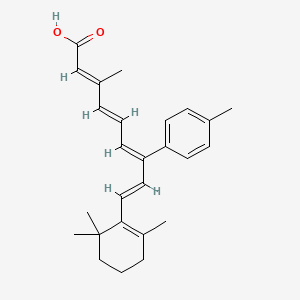
![(N-(3'-Fluorophenyl)ethyl-4-azahexacyclo[5.4.1.02,6.03,10.05,9.08,11]dodecan-3-ol](/img/structure/B1662611.png)
